

Isotopic Purity of Vitamin K1-13C6: A Technical Guide

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Compound of Interest

Compound Name: Vitamin K1-13C6

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This in-depth technical guide provides a comprehensive overview of the isotopic purity of **Vitamin K1-13C6**, a crucial stable isotope-labeled internal standard for quantitative analysis. This document details the specifications, analytical methodologies for quality control, and a general workflow for its synthesis and verification.

Quantitative Data Summary

Vitamin K1-13C6 is synthesized to have a high degree of isotopic enrichment, ensuring its utility as an internal standard in mass spectrometry-based assays. The following table summarizes the typical quantitative specifications for commercially available **Vitamin K1-13C6**.

Parameter	Specification	Source
Isotopic Purity	≥99 atom % 13C	
Chemical Purity	≥98% (CP)	[1]
Mass Shift	M+6	

CP denotes Chemical Purity.

Synthesis and Purification Overview

The synthesis of **Vitamin K1-13C6** involves the incorporation of six carbon-13 atoms into the phyloquinone molecule. While specific, detailed synthesis protocols are often proprietary to the manufacturers, the general approach involves a multi-step chemical synthesis.

A plausible synthetic route would start with a 13C6-labeled precursor for the naphthoquinone ring. For instance, [13C6]-phenol could serve as an excellent starting material for creating various 13C-labeled aromatic compounds. This labeled ring would then be coupled with the phytyl side chain to form the final **Vitamin K1-13C6** molecule.

Purification of the final product is critical to remove any unlabeled Vitamin K1 and other impurities. This is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocols for Quality Control

The determination of isotopic and chemical purity of **Vitamin K1-13C6** relies on sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Purity and Enrichment Determination by Mass Spectrometry

Mass spectrometry (MS) is the primary technique used to confirm the isotopic enrichment of **Vitamin K1-13C6**. This is typically performed using either Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

- **Sample Preparation:** A known concentration of the **Vitamin K1-13C6** standard is prepared in a suitable organic solvent, such as methanol or acetonitrile.
- **Chromatographic Separation (LC-MS/MS):**
 - **HPLC System:** A high-performance liquid chromatography system.
 - **Column:** A C18 or other suitable reversed-phase column.

- Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid and 5mM ammonium formate) and an organic solvent (e.g., methanol with 0.1% formic acid). [\[2\]](#)
- Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Analysis:
 - Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
 - Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
 - Data Acquisition: The instrument is set to monitor the mass-to-charge ratio (m/z) of both unlabeled Vitamin K1 and **Vitamin K1-13C6**. The analysis of the isotopic cluster and the relative intensities of the different isotopologues allows for the calculation of the isotopic enrichment. High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the incorporation of the ^{13}C atoms.

Chemical Purity Determination by HPLC

The chemical purity of the **Vitamin K1-13C6** standard is determined by HPLC with UV or MS detection to identify and quantify any impurities.

Methodology:

- Sample Preparation: A solution of **Vitamin K1-13C6** is prepared in a suitable solvent.
- HPLC Analysis:
 - Column: A high-resolution C18 or similar column.
 - Mobile Phase: A gradient elution program with a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

- Detection: A UV detector set at the maximum absorbance wavelength of Vitamin K1 (around 248 nm) or a mass spectrometer.
- Data Analysis: The peak area of **Vitamin K1-13C6** is compared to the total area of all peaks in the chromatogram to calculate the percentage of chemical purity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

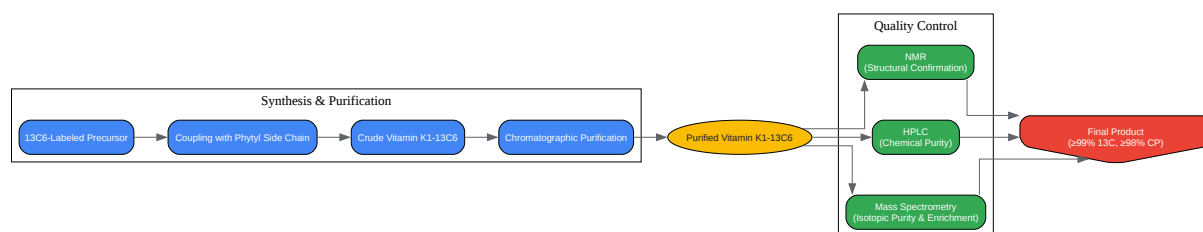
NMR spectroscopy is a powerful tool for confirming the chemical structure and the specific positions of the isotopic labels. While a detailed protocol for **Vitamin K1-13C6** is not publicly available, the general approach is as follows:

Methodology:

- Sample Preparation: A concentrated solution of the **Vitamin K1-13C6** is prepared in a deuterated solvent (e.g., chloroform-d).
- NMR Analysis:
 - Instrument: A high-field NMR spectrometer.
 - Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
- Data Analysis: The ¹H NMR spectrum is compared to that of an unlabeled Vitamin K1 standard to ensure the overall structure is correct. The ¹³C NMR spectrum will show enhanced signals for the six labeled carbon positions, confirming the successful incorporation of the isotopes. The absence of significant signals at the chemical shifts corresponding to the unlabeled positions in the naphthoquinone ring further verifies the high isotopic enrichment.

Visualizations

General Workflow for Synthesis and Quality Control of Vitamin K1-13C6



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Caption: General workflow for the synthesis and quality control of **Vitamin K1-13C6**.

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References

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